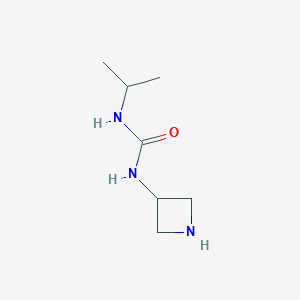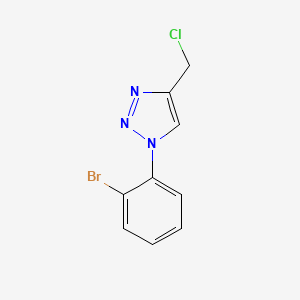
1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
1-(2-Bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, otherwise known as BCT, is a small molecule with a wide range of applications in the scientific and medical fields. BCT is a heterocyclic compound, which means it is composed of two or more different types of atoms and has a ring structure. BCT has been studied for its potential in the fields of medicinal chemistry, biochemistry, and pharmacology. BCT has been found to have a variety of biochemical and physiological effects, and is currently being explored for its potential in the development of new drugs and therapies.
Mécanisme D'action
BCT is thought to exert its effects by acting as an inhibitor of enzymes involved in the biosynthesis of cholesterol. It is also thought to act as an inhibitor of tumor cell growth by blocking the activity of certain cellular proteins that are involved in the growth and proliferation of cancer cells. Additionally, BCT is thought to act as an antiviral agent by inhibiting the replication of certain viruses, such as the human immunodeficiency virus (HIV).
Biochemical and Physiological Effects
BCT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, and it has been found to inhibit the growth and proliferation of certain cancer cells. Additionally, BCT has been found to inhibit the replication of certain viruses, such as HIV. BCT has also been found to have anti-inflammatory and antioxidant properties, and it has been found to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BCT in laboratory experiments include its ability to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, its ability to inhibit the growth and proliferation of certain cancer cells, and its ability to inhibit the replication of certain viruses. The limitations of using BCT in laboratory experiments include its potential toxicity, its potential for inducing adverse side effects, and its potential to interact with other drugs and medications.
Orientations Futures
The potential future directions for research on BCT include further exploration of its potential as an antiviral agent, further exploration of its potential as an inhibitor of enzymes involved in the biosynthesis of cholesterol, further exploration of its potential as an inhibitor of tumor cell growth, and further exploration of its potential as a therapeutic agent for Alzheimer’s disease. Additionally, further research is needed to determine the potential toxicity of BCT, the potential for inducing adverse side effects, and the potential for interactions with other drugs and medications.
Applications De Recherche Scientifique
BCT has been extensively studied for its potential in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to have a variety of biochemical and physiological effects, and is currently being explored for its potential in the development of new drugs and therapies. BCT has been studied for its potential as an antiviral agent, as an inhibitor of enzymes involved in the biosynthesis of cholesterol, as an inhibitor of tumor cell growth, and as a potential therapeutic agent for Alzheimer’s disease.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAXWJZGOWQNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



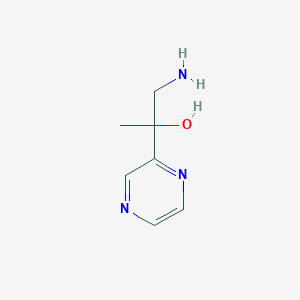
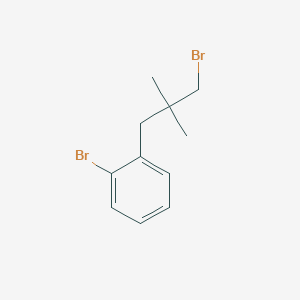

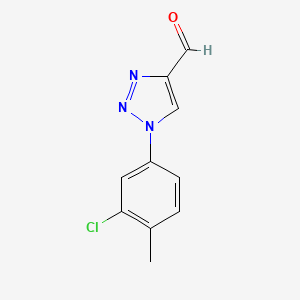

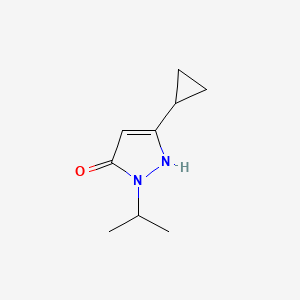

![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)
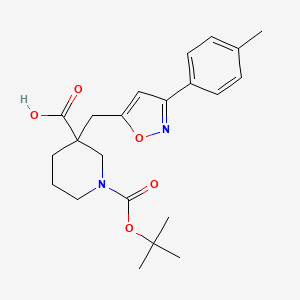
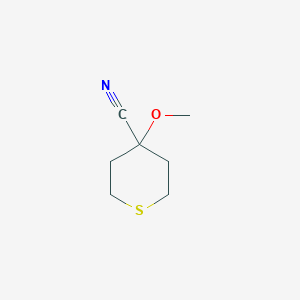
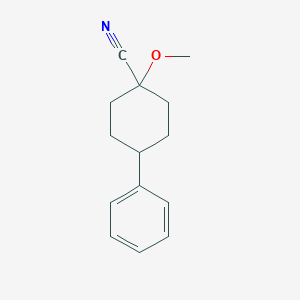
![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)
